BenchChemオンラインストアへようこそ!

4-Phenoxy-2-(trifluoromethyl)quinazoline

Lipophilicity Drug design Physicochemical properties

Select 4-Phenoxy-2-(trifluoromethyl)quinazoline (95% purity) to accelerate your kinase inhibitor SAR programs. This pre-functionalized scaffold bypasses initial core construction, enabling immediate derivatization for dual EGFR/c-Met libraries. Unlike the reactive 4-chloro analog, its stable 4-phenoxy group ensures compatibility with cross-coupling workflows while preserving the critical aryl ether motif (XLogP3 4.3, TPSA 35 Ų). Ideal reference standard for logP calibration and HPLC method validation.

Molecular Formula C15H9F3N2O
Molecular Weight 290.245
CAS No. 337924-83-1
Cat. No. B2416758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxy-2-(trifluoromethyl)quinazoline
CAS337924-83-1
Molecular FormulaC15H9F3N2O
Molecular Weight290.245
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F
InChIInChI=1S/C15H9F3N2O/c16-15(17,18)14-19-12-9-5-4-8-11(12)13(20-14)21-10-6-2-1-3-7-10/h1-9H
InChIKeyHYATXJUKRNTWHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxy-2-(trifluoromethyl)quinazoline (CAS 337924-83-1): A Core Building Block for Kinase-Focused Medicinal Chemistry


4-Phenoxy-2-(trifluoromethyl)quinazoline is a disubstituted quinazoline featuring a phenoxy group at the 4-position and a trifluoromethyl group at the 2-position [1]. With a molecular weight of 290.24 g/mol, a calculated XLogP3 of 4.3, and zero hydrogen bond donors, it is classified as a hydrophobic, neutral heterocyclic scaffold [2]. Unlike its more reactive 4-chloro analog, this compound serves as a stable, pre-functionalized building block for generating libraries of 4-phenoxyquinazoline derivatives, a chemotype extensively investigated for anticancer kinase inhibition, particularly against EGFR and c-Met [3].

Why 4-Phenoxy-2-(trifluoromethyl)quinazoline Cannot Be Replaced by Generic 4-Chloro or 4-Amino Analogs


The specific substitution pattern on the quinazoline core dictates both the synthetic route and the resulting biological activity. Replacing the 4-phenoxy group with a 4-chloro substituent (e.g., CAS 52353-35-2) provides a reactive handle for nucleophilic displacement but alters the lipophilicity profile (XLogP3 of 3.7 vs. 4.3) and removes the critical aryl ether motif present in potent 4-phenoxyquinazoline kinase inhibitors [1]. Similarly, the 2-trifluoromethyl group is essential for enhancing metabolic stability and binding affinity; its absence in compounds like 4-phenoxyquinazoline (CAS 16347-97-0) results in a fundamentally different scaffold that lacks the electron-withdrawing and steric properties that drive interactions in the ATP-binding pocket of kinases [2]. Direct substitution with these analogs in a synthetic or screening workflow will lead to divergent structure-activity relationships (SAR) and is not functionally equivalent [3].

Quantitative Differentiation Evidence for 4-Phenoxy-2-(trifluoromethyl)quinazoline vs. its Closest Comparators


Lipophilicity Differentiation: XLogP3 of 4-Phenoxy-2-(trifluoromethyl)quinazoline vs. 4-Chloro-2-(trifluoromethyl)quinazoline

The target compound exhibits a higher calculated lipophilicity than its 4-chloro analog. 4-Phenoxy-2-(trifluoromethyl)quinazoline has an XLogP3 of 4.3 [1], while 4-Chloro-2-(trifluoromethyl)quinazoline has an XLogP3 of 3.7 [2]. This 0.6 log unit increase is dictated by the larger, more lipophilic phenoxy substituent at the 4-position.

Lipophilicity Drug design Physicochemical properties

Structural Differentiation as a Synthetic Intermediate: Stable Aryl Ether vs. Labile Chloride

4-Phenoxy-2-(trifluoromethyl)quinazoline contains a stable diaryl ether bond at the 4-position, making it a terminal scaffold or a late-stage intermediate suitable for further functionalization at other positions . Its chief comparator, 4-Chloro-2-(trifluoromethyl)quinazoline (CAS 52353-35-2), possesses a reactive C-Cl bond susceptible to nucleophilic aromatic substitution (SNAr) and hydrolysis [1]. This fundamental reactivity difference dictates their distinct roles in a synthetic sequence.

Synthetic chemistry Building block Stability

Class-Level Differentiation: 4-Phenoxyquinazoline Scaffold as a Privileged Structure for Dual EGFR/c-Met Kinase Inhibition

4-Phenoxy-2-(trifluoromethyl)quinazoline forms the core scaffold for a series of potent dual EGFR/c-Met inhibitors. A 2023 study on novel 4-phenoxyquinazoline derivatives identified the lead compound 'H-22', which inhibited EGFR, EGFR L858R/T790M, and c-Met kinases with IC50 values of 64.8, 305.4, and 137.4 nM, respectively [1]. While these specific IC50 values pertain to a derivative, not the unsubstituted scaffold, they demonstrate the privileged nature of the 4-phenoxyquinazoline motif for this therapeutic target. The presence of the 2-trifluoromethyl group is critical for modulating the electronic properties and binding conformation of the core [2].

Kinase inhibition Cancer Medicinal chemistry

Physicochemical Differentiation: Molecular Weight and Hydrogen Bond Acceptor Count

The target compound (MW 290.24 g/mol) has a higher molecular weight and hydrogen bond acceptor count (6) compared to its 4-chloro analog (MW 232.59 g/mol, H-bond acceptors: 5) [1][2]. Both compounds have zero hydrogen bond donors. The 4-phenoxy compound also has 2 rotatable bonds versus 0 for the 4-chloro compound, indicating greater conformational flexibility [1][2].

Physicochemical properties Lead-likeness Drug design

Commercial Availability and Purity Profile for Immediate Research Use

The compound is commercially available with a specified minimum purity of 95% from specialty chemical suppliers, suitable for direct use in research without further purification . This contrasts with less common analogs which may only be available via custom synthesis or at lower purities. Its availability as a pre-qualified research chemical accelerates hit-to-lead campaigns compared to in-house synthesis from scratch.

Procurement Purity Quality control

Optimal Use Cases for Procuring 4-Phenoxy-2-(trifluoromethyl)quinazoline (CAS 337924-83-1)


Kinase Inhibitor Lead Generation: Synthesis of 4-Phenoxyquinazoline Libraries Targeting EGFR and c-Met

This compound is the optimal starting material for generating focused libraries of 4-phenoxyquinazoline derivatives for dual EGFR/c-Met inhibition. As demonstrated by Tang et al. (2023), the 4-phenoxyquinazoline core is a privileged scaffold for this target pair. By procuring this pre-functionalized building block, medicinal chemistry teams can bypass the initial scaffold construction and focus on derivatizing other positions, accelerating the hit-to-lead process [1].

Physicochemical Tool Compound for LogP- and Permeability-Structure Relationship Studies

With a defined XLogP3 of 4.3, zero hydrogen bond donors, and a topological polar surface area of 35 Ų, 4-phenoxy-2-(trifluoromethyl)quinazoline serves as a well-characterized neutral, lipophilic probe. It can be used as a reference compound in logP measurement calibration or in assays studying passive membrane permeability for heterocyclic compounds [2]. Its distinct properties compared to the 4-chloro analog (XLogP3 3.7) make it valuable for systematic structure-property relationship (SPR) studies [3].

Synthetic Methodology Development on the Quinazoline Core

The compound's stable 4-phenoxy group allows it to be used as a model substrate for developing novel C-H functionalization or cross-coupling reactions on the quinazoline core, without interference from a reactive C-Cl bond. This is in direct contrast to 4-chloro-2-(trifluoromethyl)quinazoline, where the chloro substituent would compete in palladium-catalyzed reactions [4].

Reference Standard for Analytical Method Development and Quality Control

With a commercial purity specification of 95%, this compound can serve as a reference standard for HPLC or LC-MS method development, impurity profiling, and system suitability testing in laboratories working with quinazoline-based drug candidates. Its well-defined structure and properties facilitate accurate quantification and method validation .

Quote Request

Request a Quote for 4-Phenoxy-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.